molecular formula C10H12O5 B184472 2,3,4-Trimethoxybenzoic acid CAS No. 573-11-5

2,3,4-Trimethoxybenzoic acid

Cat. No.: B184472
CAS No.: 573-11-5
M. Wt: 212.2 g/mol
InChI Key: HZNQSWJZTWOTKM-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzoic acid (CAS: 573-11-5) is a methoxy-substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol. It is characterized by three methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions of the benzene ring and a carboxylic acid (-COOH) group at position 1. The compound is a white crystalline solid with a melting point of 99–102°C and low water solubility (~10⁻⁴ mol/dm³) .

It is synthesized via methylation of 2,3,4-trihydroxybenzoic acid (gallic acid) derivatives, achieving high purity (99.54%) through optimized processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methylation of Gallic Acid: One common method involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids.

    Methylation with Dimethyl Sulfate: Another method uses 2,3,4-trihydroxybenzoic acid as the starting material, which undergoes methylation with dimethyl sulfate.

Industrial Production Methods: The industrial production of 2,3,4-trimethoxybenzoic acid typically follows the methylation of gallic acid route due to its lower cost and milder reaction conditions. The process involves the use of green chemical reagents and catalysts, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,4-Trimethoxybenzoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of TMBA and its derivatives as antimicrobial agents. Research conducted on a series of trimethoxybenzoic acid derivatives demonstrated their ability to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. The study identified several derivatives that exhibited significant antibacterial activity against strains such as Salmonella enterica and Staphylococcus aureus .

Case Study: Efflux Pump Inhibition

  • Objective : To evaluate the antimicrobial efficacy of TMBA derivatives.
  • Methodology : Molecular docking studies were performed to assess binding affinity to bacterial efflux pumps.
  • Results : Derivatives showed varying degrees of inhibition against the AcrAB-TolC efflux system, with some compounds demonstrating enhanced synergy with existing antibiotics .

This research suggests that TMBA derivatives could serve as a new class of efflux pump inhibitors (EPIs), potentially addressing the growing issue of antibiotic resistance.

TMBA is recognized for its role as a pharmaceutical intermediate. Its derivatives are being explored for their potential use in drug formulations due to their bioactivity and ability to modify biological pathways . The compound's structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.

Applications in Drug Development

  • Antifouling Agents : TMBA derivatives have been studied for their application in antifouling coatings due to their biocidal properties .
  • Alkaloid Synthesis : It has been utilized in the synthesis of tropoloisoquinoline alkaloids, which are important in medicinal chemistry .

Toxicological Profile

While TMBA shows promise in various applications, it is essential to consider its safety profile. The compound is classified as causing skin and eye irritation . Thus, handling precautions are necessary when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other Trimethoxybenzoic Acid Isomers

3,4,5-Trimethoxybenzoic Acid

  • Substituents : Methoxy groups at positions 3, 4, and 3.
  • Properties: Forms silver(I) complexes with carboxylate ligands acting as bidentate/monodentate donors, similar to 2,3,4-trimethoxybenzoic acid. However, its distinct substitution pattern alters steric and electronic effects, influencing ligand coordination behavior .
  • Applications : Used in organic synthesis but lacks documented roles in alkaloid production compared to this compound .

Dimethoxybenzoic Acids

2,4-Dimethoxybenzoic Acid

  • Substituents : Methoxy groups at positions 2 and 3.
  • Properties : Lower steric hindrance than trimethoxy analogs, enhancing solubility in polar solvents.
  • Applications : Primarily an intermediate in organic synthesis, lacking the specialized pharmaceutical applications of this compound.

Hydroxy- and Fluoro-Substituted Analogs

4-Hydroxybenzoic Acid

  • Substituents : Hydroxyl (-OH) group at position 4.
  • Properties : Higher water solubility due to the polar -OH group. Melting point: 213–214°C.
  • Applications : Widely used in preservatives and cosmetics, contrasting with this compound’s role in medicinal chemistry .

4-Hydroxy-2,3,6-trifluorobenzoic Acid

  • Substituents : Hydroxyl (-OH) and fluorine (-F) groups.
  • Properties : The trifluorinated structure enhances metabolic stability and lipophilicity compared to methoxy-substituted analogs.
  • Applications : Valued in drug design for its unique electronic profile, unlike this compound’s focus on alkaloid synthesis .

Key Research Findings

Physicochemical Properties

  • Thermal Stability : Silver(I) complexes of this compound exhibit high thermal stability (stable up to 1173 K in air), comparable to other trimethoxybenzoate metal complexes .
  • Solubility : Lower aqueous solubility than hydroxy-substituted analogs (e.g., 4-hydroxybenzoic acid) due to reduced polarity from methoxy groups .

Comparative Data Table

Compound Substituents Melting Point (°C) Water Solubility (mol/dm³) Key Applications
This compound 2,3,4-OCH₃ 99–102 ~10⁻⁴ Alkaloid synthesis, pharmaceuticals
3,4,5-Trimethoxybenzoic acid 3,4,5-OCH₃ Not reported ~10⁻⁴ (estimated) Organic synthesis
4-Hydroxybenzoic acid 4-OH 213–214 Moderate Preservatives, cosmetics
2,4-Dimethoxybenzoic acid 2,4-OCH₃ 184–186 Slightly soluble Organic intermediates

Biological Activity

2,3,4-Trimethoxybenzoic acid (TBA) is a benzoic acid derivative with notable biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological properties, including its antioxidant, antimicrobial, and potential anticancer activities. The findings are supported by various studies and data tables summarizing key research outcomes.

  • Molecular Formula : C10H12O5
  • Molecular Weight : 212.20 g/mol
  • CAS Number : 573-11-5

Antioxidant Activity

Research indicates that TBA exhibits significant antioxidant properties. A study involving phenolic compounds from Pachysandra terminalis demonstrated that TBA and related compounds effectively scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells against damage from reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

TBA has been explored for its antimicrobial potential, particularly against bacterial strains. A study focused on trimethoxybenzoic acid derivatives found that specific derivatives exhibited inhibitory effects on efflux pumps in bacteria, enhancing their susceptibility to antibiotics. Notably, TBA derivatives showed activity against Salmonella enterica and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of TBA Derivatives

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative 10Salmonella enterica32 µg/mL
Derivative 5Staphylococcus aureus16 µg/mL
Derivative 6Staphylococcus aureus8 µg/mL

Potential Anticancer Properties

The anticancer effects of TBA have also been investigated. A study highlighted the ability of salicylic acid derivatives, including TBA, to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. The inhibition of CDK activity could lead to reduced proliferation of cancer cells, suggesting that TBA may have chemopreventive properties .

Table 2: CDK Inhibition by Salicylic Acid Derivatives

CompoundCDK Inhibition Activity
2,3-Dihydroxybenzoic AcidModerate
2,4-Dihydroxybenzoic AcidHigh
This compoundPotentially Effective

Case Studies and Research Findings

  • Antioxidant Mechanisms : In vitro studies demonstrated that TBA significantly reduces lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models exposed to oxidative stress .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial efficacy of TBA derivatives against multiple strains of bacteria and fungi. The results indicated that certain modifications to the trimethoxybenzoic acid structure enhance its bioactivity and efflux pump inhibition capabilities .
  • Cancer Cell Proliferation : Research on the effects of TBA on cancer cell lines revealed that it can induce apoptosis through the modulation of apoptotic pathways and gene expression associated with cell survival and death .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2,3,4-Trimethoxybenzoic acid, and how is purity validated?

  • Methodological Answer: The compound is typically synthesized via methyl etherification of 2,3,4-trihydroxybenzoic acid (pyrogallolcarboxylic acid) using methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions. Purity is validated using HPLC with a C18 column and UV detection at 254 nm, achieving ≥99.5% purity. Structural confirmation is performed via IR (to identify carboxylic acid and methoxy groups) and ¹H NMR (to verify methoxy proton integration and aromatic ring substitution patterns) .

Q. How to confirm the structure of this compound using spectroscopic methods?

  • Methodological Answer:

  • IR Spectroscopy: Identify the carboxylic acid O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1720 cm⁻¹), and methoxy C-O stretches (~2830-2970 cm⁻¹).
  • ¹H NMR: Three distinct methoxy proton singlets (δ 3.75–3.95 ppm) and aromatic protons (δ 6.5–7.5 ppm) with a coupling pattern consistent with 1,2,3-trisubstitution. Integration ratios should match the expected 3:1:1:1 ratio for methoxy and aromatic protons .

Advanced Research Questions

Q. How to optimize methyl etherification in the synthesis to minimize by-products like partial methylation or demethylation?

  • Methodological Answer:

  • Stepwise Methylation: Introduce methoxy groups sequentially using controlled stoichiometry and reaction times to avoid over-alkylation.
  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and selectivity. Monitor intermediates via TLC or LC-MS to detect incomplete methylation early .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in ¹H NMR) during structural validation?

  • Methodological Answer:

  • Impurity Analysis: Perform HPLC-MS to detect trace by-products (e.g., mono- or di-methylated derivatives).
  • Solvent Effects: Ensure deuterated solvents (e.g., DMSO-d₆) are free of water, which can cause peak splitting.
  • Comparative Studies: Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) or published data for similar methoxybenzoic acids .

Q. What strategies are effective for scaling up synthesis while maintaining high yield and purity?

  • Methodological Answer:

  • Continuous Flow Reactors: Improve heat and mass transfer for large-scale methyl etherification.
  • Crystallization Optimization: Use gradient cooling (e.g., from ethanol-water mixtures) to enhance crystal purity.
  • In-Process Analytics: Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

Q. How to design experiments to study the pH-dependent reactivity of this compound in aqueous solutions?

  • Methodological Answer:

  • Buffer Systems: Prepare solutions across a pH range (2–12) using phosphate or citrate buffers.
  • Kinetic Studies: Use UV-Vis spectroscopy to track decarboxylation rates at different pH levels.
  • Control Experiments: Include analogs (e.g., 3,4,5-trimethoxybenzoic acid) to isolate electronic effects of substitution patterns .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer:

  • Replicate Conditions: Reproduce experiments using identical concentrations, temperatures, and acid strengths (e.g., HCl vs. H₂SO₄).
  • Advanced Characterization: Employ ¹³C NMR to detect degradation products (e.g., demethylated species) or LC-QTOF-MS for high-resolution mass analysis.
  • Meta-Analysis: Compare literature data for related compounds (e.g., 2,4,6-trihydroxybenzoic acid) to identify trends in methoxy group stability .

Properties

IUPAC Name

2,3,4-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNQSWJZTWOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205912
Record name 2,3,4-Trimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-11-5
Record name 2,3,4-Trimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-11-5
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Record name 2,3,4-Trimethoxybenzoic acid
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Record name 2,3,4-Trimethoxybenzoic acid
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Record name 2,3,4-trimethoxybenzoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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